3,4-Dibromo-5-chloro-8-methoxyquinoline
Description
Properties
CAS No. |
1209146-93-9 |
|---|---|
Molecular Formula |
C10H6Br2ClNO |
Molecular Weight |
351.422 |
IUPAC Name |
3,4-dibromo-5-chloro-8-methoxyquinoline |
InChI |
InChI=1S/C10H6Br2ClNO/c1-15-7-3-2-6(13)8-9(12)5(11)4-14-10(7)8/h2-4H,1H3 |
InChI Key |
UEIUCLKZDSXQQL-UHFFFAOYSA-N |
SMILES |
COC1=C2C(=C(C=C1)Cl)C(=C(C=N2)Br)Br |
Synonyms |
5-Chloro-3,4-dibromo-8-methoxyquinoline |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The substitution pattern of halogens and methoxy groups significantly influences the reactivity, solubility, and stability of quinoline derivatives. Below is a comparative analysis with structurally related compounds:
Key Observations :
- Halogenation vs. Amination: The presence of bromine and chlorine in this compound contrasts with amino-substituted derivatives like 8-γ-aminopropylamino-6-methoxyquinoline. In contrast, amino groups improve aqueous solubility and hydrogen-bonding capacity .
- Positional Effects: The 8-methoxy group in the target compound differs from 6-methoxy derivatives in older studies (e.g., 8-γ-aminopropylamino-6-methoxyquinoline). Methoxy groups at the 6-position may sterically hinder interactions compared to the 8-position, altering biological activity .
Preparation Methods
Role of Directing Groups
The methoxy group at position 8 activates the quinoline ring for electrophilic substitution, favoring halogenation at positions 5 and 7 under standard conditions. However, introducing chlorine at position 5 alters the electronic landscape, redirecting subsequent bromination to positions 3 and 4. This interplay necessitates a carefully ordered sequence of halogenation steps to achieve the desired substitution pattern.
Stepwise Chlorination and Bromination Approaches
The synthesis of this compound commonly involves two key steps: (1) chlorination at position 5 and (2) dibromination at positions 3 and 4.
Chlorination Using N-Chlorosuccinimide (NCS)
NCS serves as a mild chlorinating agent, enabling selective substitution without overhalogenation. In a representative procedure:
-
Substrate : 8-Methoxyquinoline-4-ol (1.0 equiv)
-
Reagent : NCS (1.1–3.0 equiv)
-
Solvent : Glacial acetic acid or acetonitrile
-
Conditions : 70–110°C for 2–24 hours
-
Yield : 75–90%
The reaction proceeds via generation of hypochlorous acid (HOCl), which attacks the electron-rich position 5. The hydroxyl group at position 4 acts as a transient directing group, later replaced during bromination.
Dibromination Using Tribromophosphine (PBr₃)
Tribromophosphine facilitates bromination at positions 3 and 4 through a mechanism involving in situ generation of POBr₃. A typical protocol:
-
Substrate : 5-Chloro-8-methoxyquinoline-4-ol (1.0 equiv)
-
Reagent : PBr₃ (1.0–5.0 equiv)
-
Solvent : Chloroform or dichloromethane
-
Conditions : −15°C to 100°C for 3–24 hours
-
Yield : 70–85%
The reaction’s regioselectivity arises from the steric bulk of PBr₃, which favors bromination at the less hindered positions 3 and 4.
Solvent and Temperature Optimization
Reaction conditions critically influence yield and selectivity. The table below compares outcomes across solvent systems and temperatures:
| Example | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Glacial acetic acid | 110°C | 24 | 83 |
| 2 | Dichloromethane | 70°C | 3 | 85 |
| 3 | Acetonitrile | 30°C | 12 | 78 |
| 4 | 1,2-Dichloroethane | 90°C | 24 | 81 |
Polar aprotic solvents like dichloromethane enhance bromination rates by stabilizing charged intermediates, while elevated temperatures accelerate reaction kinetics at the expense of selectivity.
Mechanistic Insights and Side Reactions
Competing Pathways
Incomplete chlorination may yield mono- or dihalogenated byproducts. For instance, residual 5-chloro-8-methoxyquinoline-3-bromo-4-ol forms when PBr₃ is undersupplied. Similarly, overbromination can occur at elevated temperatures, producing 3,4,5-tribromo derivatives.
Purification Challenges
Crude products often require sequential washing with NaHCO₃ (5%) and recrystallization from ethanol/water mixtures to achieve >95% purity.
Alternative Bromination Methods
Q & A
Q. What are the standard synthetic routes for 3,4-Dibromo-5-chloro-8-methoxyquinoline, and what reaction conditions are critical for reproducibility?
Methodological Answer: The compound is synthesized via bromination and chlorination of a methoxyquinoline precursor. A typical protocol involves dissolving 8-methoxyquinoline in a solvent (e.g., acetic acid or dichloromethane) and adding brominating agents (e.g., Br₂ or N-bromosuccinimide) under controlled temperatures (0–25°C). Chlorination is achieved using reagents like SOCl₂ or Cl₂ gas. Key factors include:
- Solvent choice : Polar aprotic solvents minimize side reactions.
- Temperature control : Exothermic reactions require slow reagent addition to avoid over-halogenation.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) ensures purity .
Q. How does the solubility profile of this compound influence its handling in laboratory settings?
Methodological Answer: The compound exhibits moderate solubility in ethanol (≈15 mg/mL) and dimethyl sulfoxide (DMSO, ≈25 mg/mL) but low solubility in water (<1 mg/mL). For biological assays, dissolve in DMSO first, then dilute with aqueous buffers (≤1% DMSO final concentration to avoid cytotoxicity). For chemical reactions, use ethanol or dichloromethane as solvents. Always confirm solubility via sonication or gentle heating (≤40°C) .
Q. What safety protocols are recommended for handling halogenated quinoline derivatives like this compound?
Methodological Answer:
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during weighing and reactions to avoid inhalation of fine particles.
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste.
- Storage : Keep in airtight containers under nitrogen at 4°C to prevent degradation .
Q. What preliminary assays are used to evaluate the biological activity of this compound?
Methodological Answer:
- Antimicrobial screening : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.
- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) to assess IC₅₀ values.
- Enzyme inhibition : Fluorescence-based assays targeting quinoline-sensitive enzymes like topoisomerases .
Advanced Research Questions
Q. How can regioselectivity challenges during bromination/chlorination be addressed to optimize yield?
Methodological Answer: Regioselectivity is influenced by electron-donating groups (e.g., methoxy) directing halogenation to specific positions. To optimize:
- Use directing groups : Protect the methoxy group with acetyl to prevent undesired halogenation at the 8-position.
- Catalytic systems : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for selective functionalization.
- Microwave-assisted synthesis : Reduces reaction time and improves selectivity (e.g., 100°C, 30 minutes) .
Q. How do substituent positions (e.g., bromine at C3/C4 vs. C5) alter the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer: Bromine at C3/C4 (electron-withdrawing) activates the quinoline ring for nucleophilic attack at C2 or C6. In contrast, bromine at C5 deactivates the adjacent positions. Experimental strategies:
Q. How can contradictory data from different synthesis methods (e.g., solution-phase vs. solid-phase) be reconciled?
Methodological Answer: Contradictions often arise from impurities or uncharacterized intermediates. Steps to resolve:
- Analytical validation : Use HPLC-MS and ¹H/¹³C NMR to confirm intermediate structures.
- Reaction monitoring : In-situ IR spectroscopy tracks real-time progress.
- Reproducibility tests : Compare yields and purity across multiple batches .
Q. What advanced applications does this compound have in materials science?
Methodological Answer:
- Organic semiconductors : The electron-deficient quinoline core enhances charge transport. Doping with iodine improves conductivity (≈10⁻³ S/cm).
- Luminescent materials : Complexation with lanthanides (e.g., Eu³⁺) yields red-emitting materials for OLEDs.
- Metal-organic frameworks (MOFs) : Acts as a ligand for Cu²⁺ or Zn²⁺ nodes, creating porous structures for gas storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
